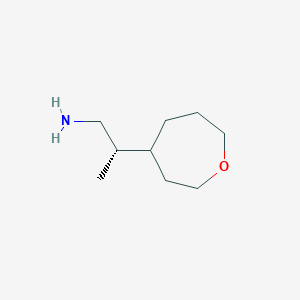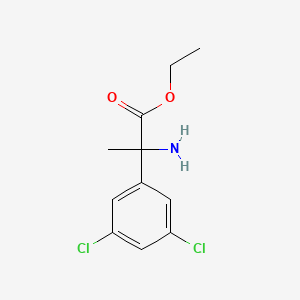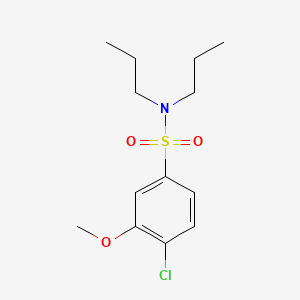![molecular formula C22H20ClFN4O2S B3003911 N-(2-chloro-4-fluorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1116074-20-4](/img/structure/B3003911.png)
N-(2-chloro-4-fluorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound N-(2-chloro-4-fluorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a benzamide derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and characterized for various applications, including their antibacterial properties and gastrokinetic activity .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl component and an amine. For instance, the synthesis of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea was achieved through a series of reactions starting with elementary analysis CHNS, followed by characterization using IR, 1H NMR, and 13C NMR spectroscopies . Similarly, a series of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides were prepared, showcasing the versatility in the synthesis of benzamide derivatives .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The X-ray structure characterization of two antipyrine derivatives, which are structurally related to benzamides, revealed that they crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by a combination of hydrogen bonds and π-interactions . These structural features are likely to be relevant for the compound , given the similarities in the core benzamide structure.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, primarily due to their amide functional group. The reactivity can be influenced by substituents on the benzamide ring, as seen in the antibacterial studies of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea . The presence of halogens, such as chlorine and fluorine, can also affect the chemical behavior of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are determined by their molecular structure. The presence of halogens and other substituents can influence properties such as solubility, melting point, and stability. For example, the intermolecular interactions in the antipyrine-like derivatives studied through Hirshfeld surface analysis and DFT calculations indicate that the molecular sheets are formed by hydrogen bonds, with stabilization dominated by electrostatic energy contributions . These properties are essential for understanding the behavior of the compound in biological systems and its potential applications.
Eigenschaften
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O2S/c23-19-13-17(24)4-1-16(19)14-27-21(29)15-2-5-18(6-3-15)30-22-20(25-7-8-26-22)28-9-11-31-12-10-28/h1-8,13H,9-12,14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJZMRUHZTZLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3003835.png)

![(E)-3-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3003837.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(4-fluorophenoxy)propyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3003840.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide](/img/structure/B3003844.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B3003848.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B3003850.png)